4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a hydroxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Hydroxypropyl Side Chain: The hydroxypropyl side chain can be added through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups to simpler forms.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: In the medical field, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with biological targets, leading to therapeutic effects.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyrazole ring can bind to enzymes or receptors, modulating their activity. The hydroxypropyl side chain may enhance solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but has a morpholine ring instead of a pyrazole ring.
Phenylboronic Acid: This compound contains a phenyl group but lacks the pyrazole ring and hydroxypropyl side chain.
Uniqueness: 4-(3-Hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring, phenyl group, and hydroxypropyl side chain. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
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Properties
IUPAC Name |
4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-8-4-5-10-9-15(14-12(10)13(17)18)11-6-2-1-3-7-11/h1-3,6-7,9,16H,4-5,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAJNNPQJDMOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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